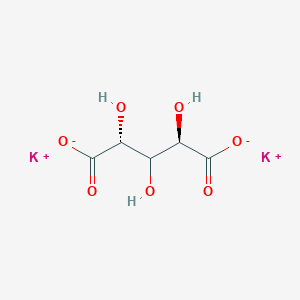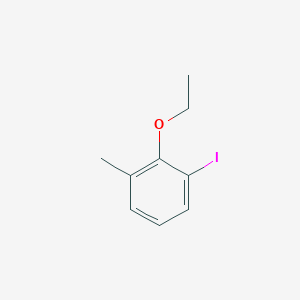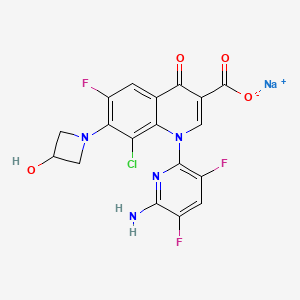
Sodium 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potent antibacterial properties and is a derivative of the fluoroquinolone class of antibiotics, which are widely used to treat a variety of bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the 6-amino-3,5-difluoropyridine moiety. This can be achieved through a series of halogenation and amination reactions starting from a suitable pyridine precursor.
Quinoline Core Construction: The quinoline core is constructed via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of Fluorine and Chlorine Atoms: Fluorination and chlorination are carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) and thionyl chloride (SOCl₂), respectively.
Azetidine Ring Formation: The azetidine ring is introduced through a cyclization reaction involving a suitable azetidine precursor.
Final Coupling and Salt Formation: The final step involves coupling the quinoline and pyridine moieties, followed by the formation of the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (Li
Propriétés
Formule moléculaire |
C18H11ClF3N4NaO4 |
|---|---|
Poids moléculaire |
462.7 g/mol |
Nom IUPAC |
sodium;1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C18H12ClF3N4O4.Na/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17;/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30);/q;+1/p-1 |
Clé InChI |
VONGCHNPLLQMCN-UHFFFAOYSA-M |
SMILES canonique |
C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)[O-])C4=C(C=C(C(=N4)N)F)F)F)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


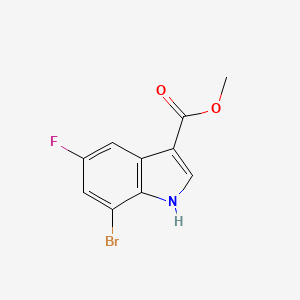
![(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12841540.png)



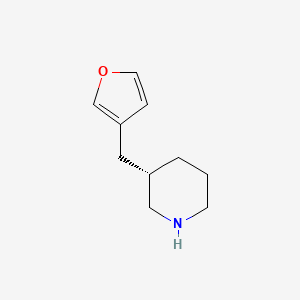
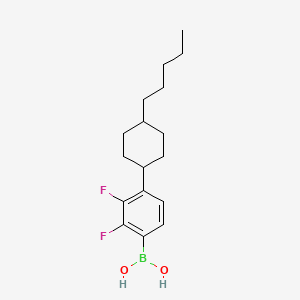

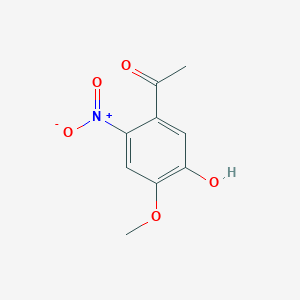
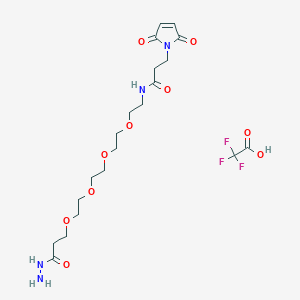
![2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)

